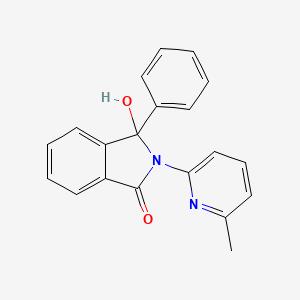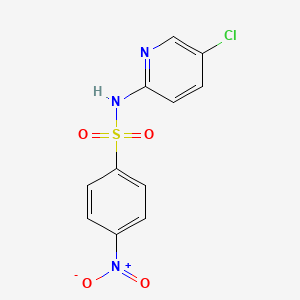![molecular formula C16H15IO3 B14169243 2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane CAS No. 923594-93-8](/img/structure/B14169243.png)
2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane is an organic compound with a complex structure that includes an iodophenoxy group and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane typically involves the reaction of 2-iodophenol with epichlorohydrin to form an intermediate, which is then reacted with benzaldehyde in the presence of a base to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like copper bromide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane can undergo several types of chemical reactions, including:
Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Ring-Opening Reactions: The dioxolane ring can be opened under acidic or basic conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted phenoxy derivatives, while oxidation reactions can produce phenolic compounds.
Scientific Research Applications
2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenoxy group can participate in various binding interactions, while the dioxolane ring can influence the compound’s overall stability and reactivity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Iodophenoxy)methyl]-2-methyloxirane
- 2-(2-Iodophenoxy)ethanol
- (S,S)-2-(α-(2-Iodophenoxy)benzyl)morpholine
Uniqueness
2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane is unique due to its combination of an iodophenoxy group and a dioxolane ring, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
923594-93-8 |
|---|---|
Molecular Formula |
C16H15IO3 |
Molecular Weight |
382.19 g/mol |
IUPAC Name |
2-[(2-iodophenoxy)methyl]-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C16H15IO3/c17-14-8-4-5-9-15(14)18-12-16(19-10-11-20-16)13-6-2-1-3-7-13/h1-9H,10-12H2 |
InChI Key |
QTAIBMJUIGUPEU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(COC2=CC=CC=C2I)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[2-(Cyclohexen-1-yl)ethyl]-1-(2,5-dimethylphenyl)-1,3,5-triazinane-2-thione](/img/structure/B14169189.png)

![2,2,2-trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide](/img/structure/B14169206.png)

![3-(2-Hydroxybenzoyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14169218.png)
![3-Nitro-1-[2-(3-nitro-1,2,4-triazol-1-yl)ethyl]-1,2,4-triazole](/img/structure/B14169219.png)
![2-(4-chloro-3-nitropyrazol-1-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide](/img/structure/B14169221.png)
![Ethanone, 1-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14169227.png)


